molecular formula C3F5IO B1307241 Iodopentafluoroacetone CAS No. 57069-95-1

Iodopentafluoroacetone

Cat. No. B1307241
CAS RN: 57069-95-1
M. Wt: 273.93 g/mol
InChI Key: YOHYRGJEKKILDA-UHFFFAOYSA-N
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Description

Iodopentafluoroacetone is a heterocyclic organic compound with the CAS number 57069-95-1 . Its IUPAC name is 1,1,1,3,3-pentafluoro-3-iodopropan-2-one . The molecular weight of this compound is 273.93 and its molecular formula is C3F5IO . It has a boiling point of 54ºC and a density of 2.257 g/cm³ .


Molecular Structure Analysis

The molecular structure of Iodopentafluoroacetone can be represented by the canonical SMILES string C(=O)(C(F)(F)F)C(F)(F)I . This indicates that the molecule consists of a carbonyl group (=O) attached to a carbon atom that is also bonded to an iodine atom and two fluorinated methyl groups (C(F)(F)F) . For a more detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy would be required.


Physical And Chemical Properties Analysis

Iodopentafluoroacetone has a molecular weight of 273.93 and a molecular formula of C3F5IO . It has a boiling point of 54ºC and a density of 2.257 g/cm³ . More detailed physical and chemical properties would require experimental determination.

Scientific Research Applications

Fluorescent Probes in Biomedical Research

Iodopentafluoroacetone is utilized in the design and synthesis of fluorescent probes, which are crucial in biomedical research . These probes offer high sensitivity and selectivity, making them ideal for detecting biomolecules or molecular activities within cells. Their applications extend to environmental monitoring and food safety, where they help in the detection of contaminants.

Environmental Monitoring

The compound plays a significant role in IoT-based environmental monitoring systems . It can be used to detect harmful pollutants and other environmental hazards, aiding in the protection of air, soil, and water. This is particularly important for governments and industries looking to improve environmental stewardship.

Food Safety

In the realm of food safety, Iodopentafluoroacetone contributes to the development of substances used in manufacturing, packaging, and transporting food . It helps ensure that these substances do not pose health risks when they migrate into food.

Biomedical Applications

The unique physicochemical properties of Iodopentafluoroacetone, such as hydrophobicity and bio-inertness, make it a valuable component in biomedical polymers . These polymers are used in a variety of applications, including gene delivery, drug delivery, and tissue engineering.

Chemical Synthesis

Iodopentafluoroacetone is a key reagent in the synthesis of pentafluoroacetonyl derivatives . Its radical addition reactions to unsaturated compounds are a convenient method for introducing the perfluoroacetonyl group into various classes of organic compounds.

Materials Science

In materials science, Iodopentafluoroacetone contributes to the development of advanced materials with specific properties . It is involved in the synthesis of new materials that have applications in engineering and mechanics.

Analytical Chemistry

The compound finds use in analytical chemistry, where it aids in experimental design, sampling, calibration strategies, and the validation of experimental results . It is essential for ensuring the accuracy and reliability of chemical analyses.

Polymer Science

Lastly, Iodopentafluoroacetone is instrumental in polymer science, particularly in the synthesis of fluoropolymers . These polymers have applications in various fields due to their stability and phase segregation properties.

Safety and Hazards

The safety data sheet for Iodopentafluoroacetone suggests that it may pose certain hazards. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . In case of a spill or leak, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Mechanism of Action

Target of Action

Iodopentafluoroacetone primarily targets unsaturated compounds such as ethylene and tetrafluoroethylene . It interacts with these compounds through a radical addition reaction, which is a convenient method of introducing the perfluoroacetonyl group into different classes of organic compounds .

Mode of Action

The mode of action of iodopentafluoroacetone involves a series of chemical reactions. Initially, iodopentafluoroacetone undergoes homolytic dissociation of the C-I bond, leading to the generation of a relatively stable heteroallyl radical . This radical then adds to the oxygen atom of the carbonyl group of another iodopentafluoroacetone molecule, accompanied by the elimination of an iodine radical from the ICF2 group . This process results in the formation of perfluoroacetonylpropenyl ether .

Biochemical Pathways

The biochemical pathways affected by iodopentafluoroacetone primarily involve the transformation of unsaturated compounds. For instance, under thermal initiation, iodopentafluoroacetone adds smoothly to ethylene, affording an adduct that serves as a starting material for preparing oxolane by intramolecular cyclization of iodide in the presence of CsF . The saponification of this adduct results in the formation of oxyoxolane, the product of intramolecular cyclization of the initially formed alcohol .

Pharmacokinetics

The ease of homolysis of the C-I bond in iodopentafluoroacetone, which leads to the generation of a relatively stable heteroallyl radical, suggests that the compound may have a significant metabolic fate .

Result of Action

The result of iodopentafluoroacetone’s action is the formation of various derivatives through radical addition reactions. For example, the addition of iodopentafluoroacetone to ethylene results in the formation of 2-(perfluoroacetonyl)ethyl iodide . Further transformations of this compound have been studied, leading to the formation of various other compounds .

Action Environment

Iodopentafluoroacetone can be found in the environment as an aerosol or gas via heat transfer . The compound’s reactivity and transformations are influenced by environmental conditions such as temperature. For instance, the dimerization of iodopentafluoroacetone occurs smoothly in the presence of Cu-powder at temperatures of 90-100°C .

properties

IUPAC Name

1,1,1,3,3-pentafluoro-3-iodopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F5IO/c4-2(5,6)1(10)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHYRGJEKKILDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396600
Record name Iodopentafluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodopentafluoroacetone

CAS RN

57069-95-1
Record name Iodopentafluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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